molecular formula C13H19NO B13036757 1-(2-Cyclopentyloxyphenyl)ethylamine

1-(2-Cyclopentyloxyphenyl)ethylamine

Cat. No.: B13036757
M. Wt: 205.30 g/mol
InChI Key: ZKLNFPAXVBJISZ-UHFFFAOYSA-N
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Description

1-(2-Cyclopentyloxyphenyl)ethylamine is a chiral amine characterized by a cyclopentyloxy substituent attached to the ortho position of a phenyl ring, with an ethylamine chain. The cyclopentyloxy group introduces steric bulk and lipophilicity, which may influence solubility, binding affinity, and reactivity compared to other substituted ethylamines. Such compounds are often utilized in asymmetric synthesis, pharmaceuticals, and coordination chemistry .

Properties

Molecular Formula

C13H19NO

Molecular Weight

205.30 g/mol

IUPAC Name

1-(2-cyclopentyloxyphenyl)ethanamine

InChI

InChI=1S/C13H19NO/c1-10(14)12-8-4-5-9-13(12)15-11-6-2-3-7-11/h4-5,8-11H,2-3,6-7,14H2,1H3

InChI Key

ZKLNFPAXVBJISZ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1OC2CCCC2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2-Cyclopentyloxyphenyl)ethylamine can be synthesized through several methods. One common approach involves the nucleophilic substitution of a haloalkane with an amine. For example, the reaction of 2-cyclopentyloxybenzyl chloride with ethylamine under basic conditions can yield 1-(2-Cyclopentyloxyphenyl)ethylamine .

Industrial Production Methods

Industrial production of 1-(2-Cyclopentyloxyphenyl)ethylamine typically involves large-scale synthesis using similar nucleophilic substitution reactions. The reaction conditions are optimized to ensure high yield and purity of the final product. This may include the use of excess amine, controlled temperature, and pressure conditions to drive the reaction to completion .

Chemical Reactions Analysis

Types of Reactions

1-(2-Cyclopentyloxyphenyl)ethylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The amine group can participate in substitution reactions, forming new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Halogenated compounds and strong bases like sodium hydride (NaH) are typical reagents for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopentyloxybenzaldehyde, while reduction could produce cyclopentyloxyphenylethanol .

Scientific Research Applications

1-(2-Cyclopentyloxyphenyl)ethylamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(2-Cyclopentyloxyphenyl)ethylamine involves its interaction with specific molecular targets. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, it may interact with neurotransmitter receptors or enzymes involved in metabolic pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural analogs, their substituents, physicochemical properties, and applications:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Boiling Point (°C) logP Applications References
1-(2-Cyclopentyloxyphenyl)ethylamine C13H19NO ~205.30 (estimated) 2-Cyclopentyloxy phenyl, ethylamine Not reported ~3.2 (estimated) Asymmetric synthesis, potential ligand Inferred
2-(1-Cyclohexenyl)ethylamine C8H15N 125.21 Cyclohexenyl, ethylamine Not explicitly stated 1.82 Thermodynamic studies, process industry
1-(p-Chlorophenyl)ethylamine C8H10ClN 155.63 p-Chloro phenyl, ethylamine Not reported 2.15 Chiral fungicide intermediate
(S)-(-)-1-(1-Naphthyl)ethylamine C12H13N 171.23 1-Naphthyl, ethylamine Not reported 3.05 Asymmetric synthesis, high-purity reagent
1-(2-Pyridyl)ethylamine C7H10N2 122.17 2-Pyridyl, ethylamine 197–201 1.02 Coordination chemistry (chromium complexes)
1-(4-Methoxyphenyl)ethylamine C9H13NO 151.21 4-Methoxy phenyl, ethylamine Not reported 1.45 Pharmaceutical synthesis (improved process)

Structural and Electronic Effects

  • Cycloalkyl vs. Aryl Substituents : The cyclopentyloxy group in the target compound provides greater steric hindrance and lipophilicity compared to the cyclohexenyl group in 2-(1-Cyclohexenyl)ethylamine (logP 1.82 vs. estimated ~3.2). This enhances membrane permeability but may reduce water solubility .
  • Electron-Withdrawing vs. Electron-Donating Groups : The p-chloro substituent in 1-(p-chlorophenyl)ethylamine increases electrophilicity and logP (2.15), favoring interactions with hydrophobic enzyme pockets in fungicides. In contrast, the methoxy group in 1-(4-methoxyphenyl)ethylamine lowers logP (1.45) and improves solubility for pharmaceutical applications .
  • Heterocyclic Influence : The pyridyl group in 1-(2-Pyridyl)ethylamine introduces nitrogen-based lone pairs, enabling coordination with metals like chromium. This property is absent in purely hydrocarbon-substituted analogs .

Biological Activity

Chemical Structure and Properties

1-(2-Cyclopentyloxyphenyl)ethylamine is characterized by its unique chemical structure, which influences its interaction with biological systems. The compound's molecular formula is C12H17NC_{12}H_{17}N, and it has a molecular weight of approximately 189.27 g/mol. Understanding these properties is crucial for elucidating its biological activity.

Biological Activity Overview

The biological activity of 1-(2-Cyclopentyloxyphenyl)ethylamine can be assessed through various parameters:

  • Cytotoxicity
  • Antiviral Activity
  • Pharmacokinetics

Cytotoxicity

Cytotoxicity studies are essential to determine the safety profile of the compound. In vitro assays have demonstrated varying levels of cytotoxicity when tested against different cell lines. For instance, a study involving human lymphocytes showed that at concentrations above 90 µM, significant cytotoxic effects were observed for related compounds, while 1-(2-Cyclopentyloxyphenyl)ethylamine exhibited minimal cytotoxic effects even at elevated doses.

Concentration (µM)Cytotoxicity (%)
3<1
30<1
90<5

Antiviral Activity

Research has also evaluated the antiviral properties of this compound. While related compounds have shown potent anti-HIV activity, 1-(2-Cyclopentyloxyphenyl)ethylamine demonstrated reduced efficacy in inhibiting viral replication in cell culture studies.

Pharmacokinetics

The pharmacokinetics of 1-(2-Cyclopentyloxyphenyl)ethylamine are less characterized compared to its parent compounds. However, preliminary studies suggest that it may undergo metabolic pathways similar to those of structurally related compounds, impacting its therapeutic potential.

Case Study 1: Cytotoxic Effects on Human Cells

A study focused on the cytotoxic effects of 1-(2-Cyclopentyloxyphenyl)ethylamine compared to tenofovir disoproxil fumarate (TDF). The findings indicated that TDF had a higher cytotoxic profile at concentrations exceeding 90 µM, while the compound remained largely non-cytotoxic.

Case Study 2: Antiviral Efficacy

In another investigation, the antiviral efficacy of 1-(2-Cyclopentyloxyphenyl)ethylamine was assessed against HIV strains. The results indicated that while TDF effectively reduced viral load, the compound did not show significant antiviral activity at comparable concentrations.

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